6-bromo-N-cyclopropyl-1H-indole-2-carboxamide
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Overview
Description
6-bromo-N-cyclopropyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 1H-indole-2-carboxylic acid, followed by the reaction with cyclopropylamine to form the desired compound . The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production of 6-bromo-N-cyclopropyl-1H-indole-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-cyclopropyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaN₃ in dimethylformamide (DMF) or KCN in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-bromo-N-cyclopropyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-bromo-1-cyclopentyl-1H-indole-2-carboxamide: Similar structure but with a cyclopentyl group instead of a cyclopropyl group.
6-bromo-1H-indole-2-carboxamide: Lacks the cyclopropyl group, making it less sterically hindered.
N-cyclopropyl-1H-indole-2-carboxamide: Lacks the bromine atom, affecting its reactivity and biological activity.
Uniqueness
6-bromo-N-cyclopropyl-1H-indole-2-carboxamide is unique due to the presence of both the bromine atom and the cyclopropyl group. The bromine atom can participate in various substitution reactions, while the cyclopropyl group can influence the compound’s steric and electronic properties, potentially enhancing its biological activity .
Properties
Molecular Formula |
C12H11BrN2O |
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Molecular Weight |
279.13 g/mol |
IUPAC Name |
6-bromo-N-cyclopropyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C12H11BrN2O/c13-8-2-1-7-5-11(15-10(7)6-8)12(16)14-9-3-4-9/h1-2,5-6,9,15H,3-4H2,(H,14,16) |
InChI Key |
JSEDCHISGPLNOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
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